molecular formula C22H26N2O4 B4894597 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B4894597
M. Wt: 382.5 g/mol
InChI Key: SITPZPGFXKYTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a phenoxypropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a halomethyl derivative.

    Phenoxypropanone Formation: The final step involves the reaction of the intermediate with 2-methylphenol and propanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-CHLOROPHENOXY)-1-PROPANONE
  • 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-FLUOROPHENOXY)-1-PROPANONE

Uniqueness

1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE is unique due to the presence of the 2-methylphenoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-5-3-4-6-19(16)28-17(2)22(25)24-11-9-23(10-12-24)14-18-7-8-20-21(13-18)27-15-26-20/h3-8,13,17H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPZPGFXKYTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.